2-Chloro-2,6-dimethylheptane

Thermophysical Properties Distillation Optimization Process Safety

2‑Chloro‑2,6‑dimethylheptane is a C₉ tertiary alkyl chloride (molecular formula C₉H₁₉Cl, MW 162.70 g mol⁻¹) in which the chlorine atom resides on a quaternary carbon flanked by two terminal methyl groups and an isobutyl‑type side chain. The compound is classified as a halogenated branched alkane and serves primarily as a synthetic intermediate in pharmaceutical and fine‑chemical research, where its sterically hindered electrophilic center dictates distinctive reactivity patterns in nucleophilic substitution and elimination.

Molecular Formula C9H19Cl
Molecular Weight 162.7 g/mol
CAS No. 14093-16-4
Cat. No. B084352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,6-dimethylheptane
CAS14093-16-4
Synonyms2-CHLORO-2,6-DIMETHYLHEPTANE
Molecular FormulaC9H19Cl
Molecular Weight162.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)(C)Cl
InChIInChI=1S/C9H19Cl/c1-8(2)6-5-7-9(3,4)10/h8H,5-7H2,1-4H3
InChIKeyNJWHTGOVVVUUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2,6-dimethylheptane (CAS 14093-16-4) – Sourcing & Technical Baseline for Branched Tertiary Alkyl Chloride Procurement


2‑Chloro‑2,6‑dimethylheptane is a C₉ tertiary alkyl chloride (molecular formula C₉H₁₉Cl, MW 162.70 g mol⁻¹) in which the chlorine atom resides on a quaternary carbon flanked by two terminal methyl groups and an isobutyl‑type side chain [1]. The compound is classified as a halogenated branched alkane and serves primarily as a synthetic intermediate in pharmaceutical and fine‑chemical research, where its sterically hindered electrophilic center dictates distinctive reactivity patterns in nucleophilic substitution and elimination .

2-Chloro-2,6-dimethylheptane (CAS 14093-16-4) – Why Branched Alkyl Chloride Analogs Cannot Be Interchanged Without Risk


Superficially similar tertiary alkyl chlorides such as 2‑chloro‑2‑methylheptane or 2‑chloro‑2,5‑dimethylhexane share the same leaving‑group chemistry, yet their markedly different boiling points, vapor pressures, and lipophilicities—driven by variations in chain length and methyl‑branch topology—directly affect distillation behavior, solvent compatibility, and phase‑transfer dynamics [1]. In Friedel–Crafts alkylation cascades, the absence of the 6‑methyl group in mono‑methyl analogs alters carbocation rearrangement pathways, leading to different cyclialkylation product distributions [2]. Consequently, substituting an analog without systematic re‑optimization of reaction conditions can compromise yield, selectivity, and regulatory compliance in GMP‑adjacent synthetic sequences.

2-Chloro-2,6-dimethylheptane (CAS 14093-16-4) – Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement


Boiling Point and Vapor Pressure Differentiation of 2-Chloro-2,6-dimethylheptane vs. Shorter‑Chain Tertiary Alkyl Chlorides

The target compound exhibits a significantly higher boiling point and lower vapor pressure than its closest branched tertiary alkyl chloride analogs, directly impacting distillation cut points and evaporative loss profiles [1][2]. Specifically, 2‑chloro‑2,6‑dimethylheptane boils at 180.5 ± 8.0 °C (760 mmHg) compared with 163.9 ± 8.0 °C for 2‑chloro‑2‑methylheptane and 157.6 ± 8.0 °C for 2‑chloro‑2,5‑dimethylhexane. The vapor pressure at 25 °C follows an inverse trend: 1.2 ± 0.3 mmHg (target) vs. 2.6 ± 0.3 mmHg and 3.5 ± 0.3 mmHg, respectively [1][3].

Thermophysical Properties Distillation Optimization Process Safety

Lipophilicity (LogP) Comparison: 2-Chloro-2,6-dimethylheptane vs. 2-Chloro-2-methylheptane and 2-Chloro-2,5-dimethylhexane

The computed octanol‑water partition coefficient (LogP) differentiates the target compound from its lower‑homolog comparators, with implications for solvent extraction and chromatographic method development. 2‑Chloro‑2,6‑dimethylheptane has a LogP of 3.83 (ChemicalBook) / 4.67 (ACD/LogP) [1]. The closest comparator, 2‑chloro‑2‑methylheptane, shows LogP values of 3.58 (yybyy) / 4.32 (ACD/LogP) [2]; 2‑chloro‑2,5‑dimethylhexane is predicted at LogP ~3.8 (ACD/LogP) [3].

Lipophilicity LogP Phase Partitioning

E2 Elimination Regioselectivity: Predominant Formation of 2,6-Dimethylhept-2-ene from 2-Chloro-2,6-dimethylheptane

When treated with KOH in ethanol, 2‑chloro‑2,6‑dimethylheptane yields a mixture of three elimination products; however, the tetrasubstituted alkene 2,6‑dimethylhept‑2‑ene is the major product, consistent with Zaitsev’s rule [1]. This regiochemical outcome contrasts with that of 2‑chloro‑2‑methylheptane, where the reduced steric hindrance at the β‑carbon leads to a different alkene isomer distribution, as inferred from analogous tertiary alkyl chloride systems [2].

Elimination Chemistry Regioselectivity Alkene Synthesis

Friedel–Crafts Cyclialkylation Outcome: 2-Chloro-2,6-dimethylheptane Skeleton vs. 2-Chloro-2,6-dimethyl-6-phenylheptane

In classic Friedel–Crafts cyclialkylation studies, 2,6‑dichloro‑2,6‑dimethylheptane (the dichloro analog of the target compound) reacts with 1,1,4,4‑tetramethyltetralin without yielding the expected benzsuberane product [1]. By contrast, the 6‑phenyl‑substituted analog 2‑chloro‑2,6‑dimethyl‑6‑phenylheptane (Xa) directs cyclialkylation toward alkyltetralins rather than benzsuberanes, a divergence that underscores the structural sensitivity of carbocation rearrangement pathways [1]. The target monochloro compound occupies an intermediate reactivity space—lacking the phenyl directing group but retaining the 2,6‑dimethyl substitution pattern—making it a cleaner substrate for alkylation studies aimed at probing intrinsic carbocation stability without aromatic‑side‑chain interference.

Friedel-Crafts Alkylation Cyclialkylation Carbocation Rearrangement

Commercially Verified Purity Benchmark: 2-Chloro-2,6-dimethylheptane vs. 2-Chloro-2,5-dimethylhexane

Multiple Chinese GMP‑grade suppliers list 2‑chloro‑2,6‑dimethylheptane at 98% purity as a pharmaceutical intermediate, supported by batch‑level COA availability . In comparison, 2‑chloro‑2,5‑dimethylhexane is typically offered at 95% purity, with 98% specifications achievable only via specialized GC‑grade lots . The consistent 98% supply specification for the target compound reduces the need for in‑house repurification prior to use in cGMP‑aligned synthetic sequences.

Purity Quality Control Procurement

Storage and Transport Classification: 2-Chloro-2,6-dimethylheptane as a Non‑Hazardous Material

According to AKSci’s safety data, 2‑chloro‑2,6‑dimethylheptane is classified as “Not hazardous material” under DOT/IATA transport regulations, requiring only long‑term storage in a cool, dry place . This contrasts with several lower‑molecular‑weight tertiary alkyl chlorides (e.g., 2‑chloro‑2‑methylbutane), which are typically classified as flammable liquids (Class 3) due to lower flash points. The target compound’s flash point of 56.5 ± 16.5 °C [1] places it near the upper boundary of flammable liquid classification, yet current supplier documentation supports non‑regulated shipping, reducing logistics complexity and cost for international procurement.

Safety Transport Storage

2-Chloro-2,6-dimethylheptane (CAS 14093-16-4) – High‑Confidence Application Scenarios Anchored in Comparative Evidence


Synthesis of Tetrasubstituted Olefin Intermediates via Base‑Mediated E2 Elimination

The demonstrated regioselective formation of 2,6‑dimethylhept‑2‑ene as the major E2 product from 2‑chloro‑2,6‑dimethylheptane [1] positions this compound as a dependable precursor for C₉‑branched olefins used in fragrance (e.g., tetrahydrolinalool analogs) and specialty polymer monomer synthesis. Compared with 2‑chloro‑2‑methylheptane, the additional 6‑methyl group increases alkene substitution, enhancing the product’s oxidative and thermal stability.

Mechanistic Probes in Friedel–Crafts Alkylation and Carbocation Rearrangement Studies

The 2,6‑dimethyl substitution pattern without an aryl group provides a well‑defined tertiary carbocation precursor for fundamental mechanistic investigations [2]. Researchers comparing 2‑chloro‑2,6‑dimethylheptane with 2‑chloro‑2,6‑dimethyl‑6‑phenylheptane can deconvolute the contribution of phenyl‑assisted rearrangement from intrinsic alkyl‑chain migration, a distinction critical for designing selective alkylation catalysts.

Reference Standard for Lipophilic Impurity Profiling in C₉‑Drug Intermediate Quality Control

The LogP of 3.83 and high organic‑phase extractability make 2‑chloro‑2,6‑dimethylheptane an ideal retention‑time marker for reversed‑phase HPLC methods targeting residual alkyl halide impurities in pharmaceutical intermediates . Its consistent 98% commercial purity enables direct use as a system‑suitability standard without additional purification.

Process Development for High‑Temperature Distillation Workflows

The boiling point elevation of 180.5 °C relative to analogs (157–164 °C) allows the target compound to remain in the distillation pot while lower‑boiling reaction by‑products are removed under reduced pressure, simplifying solvent‑swap protocols in telescoped API syntheses [3]. The vapor pressure of only 1.2 mmHg at 25 °C further minimizes fugitive emissions during large‑scale handling.

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